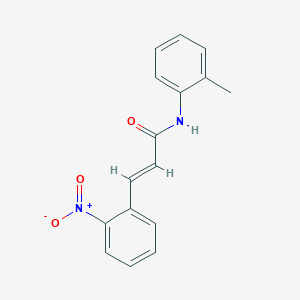![molecular formula C16H25N3O4S B15016797 N'-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B15016797.png)
N'-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group and a sulfonohydrazide moiety, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and nonane-1-sulfonohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The sulfonohydrazide moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- N’-[(E)-(3-nitrophenyl)methylidene]amino acetate
Uniqueness
N’-[(E)-(3-nitrophenyl)methylidene]nonane-1-sulfonohydrazide is unique due to its specific structural features, such as the long nonane chain, which can influence its solubility, reactivity, and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C16H25N3O4S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
N-[(E)-(3-nitrophenyl)methylideneamino]nonane-1-sulfonamide |
InChI |
InChI=1S/C16H25N3O4S/c1-2-3-4-5-6-7-8-12-24(22,23)18-17-14-15-10-9-11-16(13-15)19(20)21/h9-11,13-14,18H,2-8,12H2,1H3/b17-14+ |
Clé InChI |
WEPPRKDCHDCPTB-SAPNQHFASA-N |
SMILES isomérique |
CCCCCCCCCS(=O)(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCS(=O)(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B15016717.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15016719.png)
![4-bromo-2-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B15016721.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B15016743.png)

![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B15016751.png)
![2,4-dichloro-6-{(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl}phenol](/img/structure/B15016762.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B15016768.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(2Z)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B15016774.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15016777.png)
![N-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B15016783.png)
![(E)-1-[3-Methoxy-4-(pentyloxy)phenyl]-N-(4-{4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]phenoxy}phenyl)methanimine](/img/structure/B15016784.png)
![1-[(Z)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol](/img/structure/B15016803.png)
